4-[1-(1,3-Benzodioxol-5-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One approach is to start with a piperidine derivative and introduce the benzodioxole group. The exact synthetic route may vary, but it typically includes coupling reactions and functional group transformations.
Reaction Conditions:Copper-Catalyzed Coupling: Introduce the benzodioxole group at the N1-position of the piperidine ring.
Bromination: Convert the resulting intermediate to the desired compound by bromination .
Industrial Production: The industrial production methods for this compound may involve large-scale synthesis using optimized conditions. specific details on industrial processes are proprietary and may not be widely available.
Chemical Reactions Analysis
Reactions:
Oxidation: It may undergo oxidation reactions under suitable conditions.
Reduction: Reduction reactions can modify functional groups.
Substitution: Substitution reactions may occur at various positions.
Bromine (Br2): Used for bromination.
Copper Catalysts: Facilitate coupling reactions.
Reduction Agents: Such as hydrogen (H2) and a suitable catalyst.
Major Products: The major products depend on the specific reaction conditions and starting materials. Further research is needed to identify specific products.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic effects.
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C19H28N2O3 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[1-(1,3-benzodioxol-5-ylmethyl)piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C19H28N2O3/c1-14-10-21(11-15(2)24-14)17-5-7-20(8-6-17)12-16-3-4-18-19(9-16)23-13-22-18/h3-4,9,14-15,17H,5-8,10-13H2,1-2H3 |
InChI Key |
QSVVRKSMZYXKLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.